molecular formula C7H9ClN2 B1357839 2-(6-Chloropyridin-3-YL)ethanamine CAS No. 54127-64-9

2-(6-Chloropyridin-3-YL)ethanamine

Cat. No. B1357839
CAS RN: 54127-64-9
M. Wt: 156.61 g/mol
InChI Key: DSJPCYWXUGROQW-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-3-YL)ethanamine” is a chemical compound with the IUPAC name 2-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride . It has a molecular weight of 193.08 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-(6-Chloropyridin-3-YL)ethanamine” is 1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-(6-Chloropyridin-3-YL)ethanamine” is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • DNA Binding and Cytotoxicity Studies : A study explored the properties of Cu(II) complexes with tridentate ligands, including a variant of 2-(6-Chloropyridin-3-YL)ethanamine. These complexes showed significant DNA binding propensity and minor structural changes in calf thymus DNA. They also demonstrated low toxicity for different cancer cell lines, indicating potential applications in oncology research (Kumar et al., 2012).

  • Corrosion Inhibition : A different study synthesized cadmium(II) Schiff base complexes with ligands, including a variant of 2-(6-Chloropyridin-3-YL)ethanamine. These complexes were examined for their corrosion inhibition properties on mild steel, revealing significant inhibition activity. This suggests potential applications in materials science and corrosion engineering (Das et al., 2017).

  • Catalytic Activity in Polymerisation : Research into zinc complexes bearing N,N′-bidentate entiopure ligands, including derivatives of 2-(6-Chloropyridin-3-YL)ethanamine, found these complexes to be highly effective in the ring-opening polymerization of rac-lactide. This highlights potential applications in polymer chemistry and materials development (Nayab et al., 2012).

  • Catalysis in Ethylene Dimerization : A study on (imino)pyridine palladium(II) complexes, with ligands structurally related to 2-(6-Chloropyridin-3-YL)ethanamine, demonstrated their effectiveness as selective catalysts for ethylene dimerization. This research contributes to the field of industrial catalysis and polymer production (Nyamato et al., 2015).

  • Oligomerization Studies with Nickel Complexes : Investigations into the oligomerization of ethylene using nickel(II) complexes chelated by (amino)pyridine ligands, similar to 2-(6-Chloropyridin-3-YL)ethanamine, showed the potential of these complexes in catalyzing ethylene oligomerization, which is significant for industrial applications (Nyamato et al., 2016).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJPCYWXUGROQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607866
Record name 2-(6-Chloropyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-YL)ethanamine

CAS RN

54127-64-9
Record name 2-(6-Chloropyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2.00 g (11.7 mmol) 2-(6-chloropyridin-3-yl)-acetamide in 50 mL THF at 0° C. are added 12.9 ml LAH (c=1 mol/l in THF) by a dropping funnel. Cooling is removed and the reaction mixture is stirred for 1 h at r.t., then 8 ml LAH (c=1 mol/l in THF) are added and the reaction mixture is stirred at r.t. over night. The reaction is carefully quenched by the addition of 2 ml of an aq. NaHCO3 solution (10%). The mixture is filtrated and the solvent is removed under reduced pressure. The crude product is used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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